molecular formula C22H26ClFN6O4 B2367880 Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate CAS No. 851938-56-2

Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate

Cat. No.: B2367880
CAS No.: 851938-56-2
M. Wt: 492.94
InChI Key: FLRBLLOSBIXXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is a purine-based compound featuring a 1,3-dimethyl-2,6-dioxopurin core substituted at position 7 with a (2-chloro-6-fluorophenyl)methyl group and at position 8 with a piperazine-carboxylate moiety. The ethyl carboxylate group enhances solubility, while the chloro-fluoro substitution may improve metabolic stability and target affinity .

Properties

IUPAC Name

ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN6O4/c1-4-34-22(33)29-10-8-28(9-11-29)13-17-25-19-18(20(31)27(3)21(32)26(19)2)30(17)12-14-15(23)6-5-7-16(14)24/h5-7H,4,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBLLOSBIXXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,3-Dimethylxanthine

The purine scaffold is derived from xanthine, which is dimethylated at N1 and N3 using methyl iodide under basic conditions (e.g., NaH in DMF). The reaction proceeds via nucleophilic substitution, yielding 1,3-dimethylxanthine in >85% yield.

Functionalization at the 7-Position

The 7-position is alkylated with (2-chloro-6-fluorophenyl)methyl bromide. This step requires careful regiocontrol to avoid competing N9-alkylation. A polar aprotic solvent (e.g., DMF) and a strong base (e.g., K₂CO₃) facilitate selective 7-alkylation at 60–80°C. Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms completion within 6–8 hours.

Introduction of the 8-Chloromethyl Group

Bromination or chlorination at the 8-position is achieved using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in acetic acid. The reaction is quenched with ice-water, and the product is isolated via filtration. Alternatively, direct chloromethylation using paraformaldehyde and HCl in dioxane has been reported for analogous purines.

Piperazine Coupling and Esterification

Nucleophilic Substitution at the 8-Position

The 8-chloromethyl intermediate reacts with ethyl piperazine-1-carboxylate in refluxing toluene or acetonitrile. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred for 12–24 hours. Post-reaction, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to yield the coupled product.

Optimization of Coupling Conditions

Catalytic iodide (e.g., KI) enhances nucleophilic displacement by generating a more reactive iodo intermediate. Microwave-assisted synthesis at 100°C reduces reaction time to 2–4 hours with comparable yields (75–82%).

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

Inspired by triazolopyrimidine syntheses, a three-component reaction between 5-amino-1-phenyl-1,2,4-triazole, (2-chloro-6-fluorophenyl)acetaldehyde, and ethyl acetoacetate could form the purine core. However, this method remains speculative for 1,3-dimethylxanthines and requires empirical validation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling could introduce the (2-chloro-6-fluorophenyl)methyl group post-purine formation. A boronic ester derivative of the aryl group reacts with a brominated purine precursor in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method offers superior regioselectivity but incurs higher costs.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (20% → 50%). High-purity isolates (>95%) are obtained after two successive columns.

Crystallization

Slow evaporation from ethanol or acetone yields crystalline material suitable for X-ray diffraction. Single-crystal analysis confirms the boat conformation of the piperazine ring and equatorial phenyl orientation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.45 (s, 3H, N-CH₃), 3.82 (s, 3H, N-CH₃), 4.15 (q, 2H, OCH₂), 5.32 (s, 2H, Ar-CH₂), 7.18–7.42 (m, 3H, aryl-H).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O purine), 1540 cm⁻¹ (C-F).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Cost Scalability
Stepwise Alkylation 78 24 Low High
Microwave Coupling 82 4 Medium Moderate
Palladium Catalysis 65 8 High Low

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N9 is minimized using bulky bases (e.g., DBU) and low temperatures.
  • Piperazine Hydrolysis : Ethyl ester groups are susceptible to hydrolysis; reactions are conducted under anhydrous conditions with molecular sieves.
  • Byproduct Formation : Unreacted chloromethyl intermediates are removed via aqueous washes (NaHCO₃) prior to chromatography.

Industrial-Scale Considerations

Patent WO2019016828A1 highlights the importance of solvent selection (e.g., toluene for azeotropic drying) and catalyst recycling (e.g., Pd/C filtration). Continuous flow systems could enhance throughput for the alkylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs vary in core heterocycles, substituents, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key derivatives:

Compound Core Structure Key Substituents Functional Groups Potential Pharmacological Implications
Target Compound Purine dione (1,3-dimethyl-2,6-dioxopurin) - 7-position: (2-chloro-6-fluorophenyl)methyl
- 8-position: Piperazine-ethyl carboxylate
Chloro, fluoro, carboxylate Enhanced receptor binding (halogens), improved solubility (carboxylate)
Ethyl 4-[(3-methyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate () Purine dione - 7-position: Methyl
- 8-position: Piperazine-ethyl carboxylate
Methyl, carboxylate Reduced halogen-mediated affinity; simpler metabolic profile
Pyridazinone Derivatives () Pyridazinone - 3-position: Chloro/fluoro-phenyl-piperazine
- 6-position: Hydrazone/acetyl
Fluoro, hydrazone Potential kinase inhibition or antimicrobial activity (hydrazone functionality)
HBK Series () Piperazine-phenoxy - Phenoxyalkyl chains (e.g., 2-methoxyphenyl, chloro-methylphenoxy) Methoxy, chloro CNS-targeted activity (e.g., serotonin/dopamine modulation)
Quinolinecarboxylic Acid Derivative () Quinoline - Piperazine-carbopiperazino
- Benzyloxycarbonyl
Carboxylate, benzyloxycarbonyl Antibacterial activity (fluoroquinolone-like)
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate () Piperazine - 2,6-Difluorophenyl carbonyl Difluoro, carbonyl Conformational rigidity (carbonyl) may enhance selectivity

Key Findings

Core Heterocycle Influence: The purine dione core in the target compound may confer adenosine receptor affinity, differentiating it from pyridazinones (kinase targets) and quinolones (antibacterial) . Piperazine as a linker or substituent is common across analogs, but its position and substitution (e.g., ethyl carboxylate vs. phenoxyalkyl chains) modulate solubility and target engagement .

Substituent Effects: Halogenation: The 2-chloro-6-fluorophenyl group in the target compound likely enhances lipophilicity and binding to hydrophobic pockets compared to non-halogenated analogs (e.g., ’s methyl group) . Carboxylate vs. Carbonyl: Ethyl carboxylate (target compound) improves aqueous solubility, whereas carbonyl groups () introduce rigidity and electronic effects .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of purine dione with (2-chloro-6-fluorophenyl)methyl bromide, followed by piperazine coupling—similar to methods in for pyridazinones . In contrast, HBK series compounds require phenoxyalkyl chain grafting, which may limit yield due to steric hindrance .

Biological Activity

Chemical Structure and Properties

Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate belongs to the class of piperazine derivatives. Its structure can be broken down as follows:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Dioxopurine Moiety : A purine derivative that contributes to its biological activity.
  • Chloro and Fluoro Substituents : These halogen atoms are often linked to enhanced pharmacological properties.

Molecular Formula

The molecular formula for this compound is C19H22ClFN5O4C_{19}H_{22}ClFN_5O_4, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O).

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Enzyme Inhibition : Many piperazine derivatives inhibit enzymes involved in critical biological pathways.
  • Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Studies have shown that this compound exhibits a range of biological activities:

Activity TypeDescription
Antitumor ActivityPotential inhibition of tumor cell proliferation in vitro.
Antimicrobial EffectsExhibits activity against certain bacterial strains.
Neuroprotective EffectsMay protect neuronal cells from apoptosis in experimental models.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antitumor Activity :
    • A study published in Cancer Research demonstrated that a related compound significantly inhibited the growth of human cancer cell lines in vitro.
    • The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Properties :
    • Research published in Journal of Antimicrobial Chemotherapy revealed that piperazine derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Neuroprotective Studies :
    • A study in Neuroscience Letters indicated that compounds with similar structures could reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Toxicity Profile

While promising, the toxicity profile of this compound must be considered:

Toxicity ParameterFindings
Acute ToxicityModerate toxicity observed in animal models at high doses.
Chronic ToxicityLong-term studies suggested potential organ toxicity at elevated levels.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate?

  • The synthesis involves multi-step organic reactions:

  • Purine Core Formation : Condensation of formamide with nitrogen-containing precursors to build the purine scaffold .
  • Substitution Reactions : Introduction of the 2-chloro-6-fluorophenylmethyl group at the 7-position via nucleophilic substitution or alkylation .
  • Piperazine Coupling : Esterification of the piperazine moiety using ethyl chloroformate under basic conditions (e.g., sodium hydride in DMF) .
  • Optimization : Reaction yields depend on solvent choice (DMF or THF), temperature control (0–60°C), and stoichiometric ratios .

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions on the purine and piperazine rings. For example, the methyl group at the purine N3 position shows a singlet near δ 3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 509.2) and fragmentation patterns .
  • X-ray Crystallography : SHELX software is used to refine crystal structures, resolving bond angles and torsional strain in the piperazine ring .

Q. What stability considerations are critical for handling this compound?

  • Storage : Stable under inert gas (argon) at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the ester group .
  • Reactivity : Avoid strong acids/bases to prevent cleavage of the piperazine-ester bond. Oxidation at the purine C8 position may occur with H₂O₂ or KMnO₄ .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Modular Modifications :

  • Purine Core : Replace the 2-chloro-6-fluorophenyl group with other aryl halides to assess binding affinity to adenosine receptors .
  • Piperazine Tail : Substitute the ethyl ester with carboxamide or sulfonamide groups to modulate solubility and membrane permeability .
    • In Silico Docking : Use software like AutoDock to predict interactions with enzymes (e.g., phosphodiesterases) based on torsional flexibility of the piperazine ring .

Q. How can contradictory data in solubility and bioactivity be resolved?

  • Solubility Discrepancies :

  • Experimental Validation : Compare logP values calculated via HPLC retention times with computational predictions (e.g., ChemAxon). Adjust solvent systems (e.g., DMSO:PBS ratios) for in vitro assays .
    • Bioactivity Variability :
  • Batch Analysis : Use LC-MS to verify purity (>98%) and rule out degradation products (e.g., hydrolyzed ester) as confounding factors .

Q. What crystallographic techniques are optimal for resolving structural ambiguities?

  • SHELX Refinement : Employ SHELXL for high-resolution data (d-spacing < 0.8 Å) to model disorder in the piperazine ring .
  • Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in piperazine derivatives due to symmetry .

Q. How can in vivo metabolic pathways be predicted for this compound?

  • Metabolite Profiling :

  • Phase I Metabolism : Incubate with liver microsomes to identify oxidation products (e.g., hydroxylation at the purine C2 position) .
  • Phase II Conjugation : Test glucuronidation of the ethyl ester using UDP-glucuronosyltransferase assays .

Notes for Methodological Rigor

  • Synthesis Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to minimize batch-to-batch variability .
  • Data Validation : Cross-reference crystallographic data with DFT-calculated bond lengths to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.